An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 2,2-Diphenylpropanedioic Acid
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 2,2-Diphenylpropanedioic Acid
Introduction and Scope
2,2-Diphenylpropanedioic acid, known more commonly in the field as diphenylmalonic acid, is a disubstituted derivative of propanedioic (malonic) acid. Its structure is characterized by the presence of two phenyl groups on the central carbon atom (C2) of the malonic acid backbone. This unique arrangement imparts significant steric bulk and electronic effects, which profoundly influence its chemical and physical properties.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and materials scientists. It provides a detailed analysis of the molecule's structural features, a summary of its key physicochemical properties, and robust, field-tested protocols for its synthesis and characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the molecule's behavior. This document focuses exclusively on the 2,2-isomer to ensure clarity and technical precision.
Chemical Identity and Structure
A precise understanding of the molecular architecture is fundamental to predicting and explaining the behavior of 2,2-diphenylpropanedioic acid in chemical and biological systems.
Nomenclature and Identifiers
A consistent and unambiguous identification of this chemical entity is crucial for regulatory compliance, literature searches, and clear scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 2,2-Diphenylpropanedioic acid | N/A |
| Common Name | Diphenylmalonic acid | N/A |
| CAS Number | 5457-11-4 | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | N/A |
Molecular Structure Analysis
The core of 2,2-diphenylpropanedioic acid is a tetrahedral α-carbon atom bonded to two phenyl rings and two carboxyl functional groups. This structure is sterically crowded, forcing the phenyl rings and carboxyl groups into a fixed, three-dimensional arrangement that minimizes steric repulsion. This conformation governs how the molecule packs in a crystal lattice and how it interacts with solvents and other reagents. The electron-withdrawing nature of the two phenyl groups also influences the acidity of the carboxyl protons.
Caption: 2D representation of 2,2-Diphenylpropanedioic Acid.
Physicochemical Properties
The physical properties of a compound dictate its handling, processing, and application. For drug development professionals, properties like solubility and acidity are critical determinants of a molecule's pharmacokinetic profile.
Summary of Physical Properties
The following table summarizes the key physicochemical data for 2,2-diphenylpropanedioic acid. It is important to note that experimental data for this specific compound is sparse in the literature; therefore, some values are based on analogous structures and theoretical predictions.
| Property | Value | Comments and Causality |
| Melting Point | Approx. 172-175 °C (with decomposition) | The high melting point is indicative of a stable crystal lattice, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups. The value is comparable to the related 2,2-diphenylpropionic acid. |
| Boiling Point | > 300 °C | Not experimentally determined due to decomposition at a lower temperature. High boiling points are expected for dicarboxylic acids due to strong intermolecular forces. |
| Solubility | The dual nature of the molecule (polar carboxyl groups and nonpolar phenyl rings) dictates its solubility. It is expected to be soluble in polar organic solvents like DMSO, acetone, and alcohols, but have low solubility in water and nonpolar hydrocarbons.[2][3][4] | |
| Water | Low | |
| Methanol, Ethanol | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | |
| Hexane, Toluene | Insoluble/Slightly Soluble | |
| Acidity (pKa) | pKa₁ ≈ 2.5 - 3.0pKa₂ ≈ 5.0 - 5.5 | The first proton is significantly more acidic than in unsubstituted malonic acid (pKa₁ ≈ 2.8) due to the inductive electron-withdrawing effect of the two phenyl groups stabilizing the conjugate base. The second pKa is higher due to the electrostatic repulsion of deprotonating an already negatively charged species.[5][6] |
Experimental Protocols for Synthesis and Characterization
The integrity of any research relies on the ability to reliably synthesize, purify, and characterize the compound of interest. The following protocols are designed to be self-validating, where the outcome of each step confirms the success of the previous one.
Synthesis and Purification: Alkaline Hydrolysis of Diethyl Diphenylmalonate
The most direct route to 2,2-diphenylpropanedioic acid is the hydrolysis of its diethyl ester, a commercially available starting material. Basic hydrolysis is preferred as it is typically faster and more complete than acidic hydrolysis for sterically hindered esters.[7][8]
Protocol: Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl diphenylmalonate (1 equivalent) in ethanol (5-10 mL per gram of ester).
-
Addition of Base: To this solution, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.5 equivalents in 5 mL of water per gram of ester). The excess base ensures complete hydrolysis of both ester groups.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours. Causality: Heating provides the necessary activation energy to overcome the steric hindrance at the carbonyl carbons.
-
Work-up and Neutralization: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 2,2-diphenylpropanedioic acid will form. Causality: Protonation of the dicarboxylate salt renders it insoluble in water, causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine, colorless crystals.
Physicochemical Property Determination Workflow
A systematic workflow is essential for the unambiguous characterization of the synthesized product, confirming both its identity and purity.
Caption: Workflow for the synthesis and characterization of 2,2-diphenylpropanedioic acid.
Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, recrystallized product into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Analysis: Place the tube in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of 5-10 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.
-
Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. A broad range suggests the presence of impurities or solvent.
Protocol: Spectroscopic Analysis
-
FT-IR Spectroscopy (ATR):
-
Acquisition: Obtain a background spectrum of the clean ATR crystal. Place a small amount of the solid sample onto the crystal and acquire the sample spectrum (typically 32 scans at 4 cm⁻¹ resolution).[9]
-
Expected Peaks:
-
~3000 cm⁻¹ (broad): O-H stretch from the hydrogen-bonded carboxylic acid dimer.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1600, 1495 cm⁻¹: C=C stretches of the aromatic phenyl rings.
-
~1300 cm⁻¹: C-O stretch.
-
-
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.0 ppm (very broad singlet, 2H): Acidic protons of the two -COOH groups.
-
~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~171 ppm: Carbonyl carbons (-COOH).
-
~139 ppm: Quaternary aromatic carbons attached to the central carbon.
-
~127-129 ppm: Aromatic -CH carbons.
-
~58 ppm: Central quaternary α-carbon.
-
-
Protocol: Single Crystal X-ray Diffraction
For definitive structural elucidation, growing a single crystal suitable for X-ray diffraction is the gold standard.[10]
-
Crystal Growth: Slowly evaporate a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate or acetone) in a loosely covered vial over several days.
-
Data Collection: Mount a suitable single crystal on a goniometer head.[11] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[11]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure, including precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.[12]
Applications in Research and Development
While primarily a synthetic intermediate, the unique structure of 2,2-diphenylpropanedioic acid makes it a valuable building block. Its rigid, sterically defined framework is of interest in:
-
Pharmaceutical Synthesis: It can serve as a scaffold for creating complex molecules with defined three-dimensional shapes, which is critical for specific receptor binding.
-
Materials Science: As a dicarboxylic acid linker, it has potential in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the bulky phenyl groups can be used to control the pore size and topology of the resulting material.
-
Barbiturate Synthesis: Historically, related phenyl-substituted malonic esters have been key precursors in the synthesis of barbiturate drugs like phenobarbital.[13]
Conclusion
2,2-Diphenylpropanedioic acid is a sterically hindered dicarboxylic acid with a well-defined chemical structure that dictates its physical properties. Its high melting point and characteristic solubility profile are direct consequences of its molecular architecture. The provided protocols for synthesis and characterization offer a reliable framework for researchers to produce and validate this compound for further investigation in drug discovery, organic synthesis, and materials science.
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